molecular formula C6H5Cl B7761518 Chlorobenzene CAS No. 68411-45-0

Chlorobenzene

Cat. No.: B7761518
CAS No.: 68411-45-0
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Description

Chlorobenzene is an aromatic organic compound with the chemical formula C₆H₅Cl . It is a colorless, flammable liquid with a distinct almond-like odor. This compound is primarily used as a solvent and as an intermediate in the production of other chemicals. It was first synthesized in 1851 by the reaction of phenol and phosphorus pentachloride .

Mechanism of Action

Target of Action

Chlorobenzene, also known as monothis compound, primarily targets the central nervous system (CNS) in humans . It is also known to interact with soil and water in the environment, leading to various environmental impacts .

Mode of Action

This compound is manufactured by the chlorination of benzene in the presence of a catalytic amount of Lewis acid such as ferric chloride, sulfur dichloride, and anhydrous aluminium chloride . The catalyst enhances the electrophilicity of the chlorine . The reaction between benzene and chlorine in the presence of either aluminum chloride or iron gives this compound .

Biochemical Pathways

This compound is metabolized via monooxygenation pathways by certain bacteria, such as Pandoraea sp . In these bacteria, this compound is metabolized to o-chlorophenol and 3-chloroxychol by this compound monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase . This is the first report of the presence of the this compound monooxygenation pathway metabolism in Pandoraea .

Pharmacokinetics

This compound is taken up via the lungs and the gastrointestinal tract . Dermal absorption probably plays a less important role . The toxic effects of this compound may be ascribed largely to the metabolic formation of the epoxide which binds to macromolecules .

Result of Action

The primary result of this compound’s action is its impact on the CNS. Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms . In higher organisms, this compound was shown to be metabolized to other compounds .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is characterized by low solubility and will volatilize rapidly once dissolved . It adsorbs moderately to organic matter . During a spill, this compound will partially evaporate but may also enter into the soil or drain into a waterway . This compound that reaches soil or surface water will either evaporate to the air quickly or rapidly break down by microbial degradation (biodegradation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobenzene can be synthesized through several methods:

    Direct Chlorination of Benzene: This is the most common method, where benzene reacts with chlorine in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

    Raschig-Hooker Process: This industrial method involves the reaction of benzene with hydrochloric acid and oxygen in the presence of a copper or iron chloride catalyst at 200-250°C.

Industrial Production Methods:

    Catalytic Chlorination: In industrial settings, this compound is produced by the continuous catalytic chlorination of benzene with chlorine gas.

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid at temperatures around 50-60°C.

    Sulfonation: Sulfuric acid at elevated temperatures.

    Halogenation: Chlorine or bromine in the presence of a catalyst like FeCl₃ or AlCl₃.

Major Products:

    Nitrothis compound: Formed from nitration.

    Chlorophenol: Formed from oxidation.

    Bromobenzene: Formed from halogenation.

Scientific Research Applications

Chlorobenzene has a wide range of applications in various fields:

Comparison with Similar Compounds

  • Fluorobenzene
  • Bromobenzene
  • Iodobenzene

Comparison:

This compound’s unique properties and versatility make it an important compound in both research and industrial applications.

Properties

IUPAC Name

chlorobenzene
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InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Cl
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Molecular Formula

C6H5Cl
Record name CHLOROBENZENE
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Related CAS

25053-25-2
Record name Benzene, chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4020298
Record name Chlorobenzene
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Molecular Weight

112.55 g/mol
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Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F
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Flash Point

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11
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Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88
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Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg
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Mechanism of Action

Chlorobenzene is a volatile organic compound (VOC) that is widely used as a solvent, degreasing agent and chemical intermediate in many industrial settings. Occupational studies have shown that acute and chronic exposure to chlorobenzene can cause irritation of the mucosa of the upper respiratory tract and eyes. Using in vitro assays, /it was/ shown in a previous study that human bronchial epithelial cells release inflammatory mediators such as the cytokine monocyte chemoattractant protein-1 (MCP-1) in response to chlorobenzene. This response is mediated through the NF-kappaB signaling pathway. Here, /researchers/ investigated the effects of monochlorobenzene on human lung cells, with emphasis on potential alterations of the redox equilibrium to clarify whether the chlorobenzene-induced inflammatory response in lung epithelial cells is caused via an oxidative stress-dependent mechanism. /It was/ found that expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1), glutathione S-transferase pi1 (GSTP1), superoxide dismutase 1 (SOD1), prostaglandin-endoperoxide synthase 2 (PTGS2) and dual specificity phosphatase 1 (DUSP1), were elevated in the presence of monochlorobenzene. Likewise, intracellular reactive oxygen species (ROS) were increased in response to exposure. However, in the presence of the antioxidants N-(2-mercaptopropionyl)-glycine (MPG) or bucillamine, chlorobenzene-induced upregulation of marker proteins and release of the inflammatory mediator MCP-1 are suppressed. These results complement /the authors/ previous findings and point to an oxidative stress-mediated inflammatory response following chlorobenzene exposure., Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways., The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals., At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA., The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.
Record name CHLOROBENZENE
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Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.
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Color/Form

Colorless liquid, Clear volatile liquid

CAS No.

108-90-7, 68411-45-0
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Melting Point

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene
Reactant of Route 2
Chlorobenzene
Reactant of Route 3
Chlorobenzene
Reactant of Route 4
Chlorobenzene
Reactant of Route 5
Chlorobenzene
Reactant of Route 6
Chlorobenzene

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